molecular formula C16H9Cl4N5O B13055037 Lamotrigine impurity I

Lamotrigine impurity I

Cat. No.: B13055037
M. Wt: 429.1 g/mol
InChI Key: JHCWSDOIAHMCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Lamotrigine impurity I can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce a hydroxylated derivative, while reduction may yield a dechlorinated product .

Comparison with Similar Compounds

Lamotrigine impurity I can be compared with other impurities formed during the synthesis of lamotrigine, such as:

Each of these impurities has unique chemical structures and properties, which can affect their behavior and interactions in different environments. This compound is unique in its specific formation pathway and its potential effects on the overall safety and efficacy of the lamotrigine medication .

Properties

Molecular Formula

C16H9Cl4N5O

Molecular Weight

429.1 g/mol

IUPAC Name

N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-2,3-dichlorobenzamide

InChI

InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(23-16(21)25-24-13)22-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26)

InChI Key

JHCWSDOIAHMCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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